2-{[(4,6-Dimethyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that features both benzofuran and benzothiophene moieties These structures are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzofuran and benzothiophene intermediates. Key transformations include copper-mediated and palladium-catalyzed coupling reactions, as well as iodocyclization reactions . The reaction conditions often require specific catalysts and reagents to ensure high yields and selectivity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions, particularly at the benzofuran and benzothiophene rings, can be used to introduce new substituents and enhance the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogen or alkyl groups at specific positions on the rings .
Scientific Research Applications
Mechanism of Action
The mechanism of action for 2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE would depend on its specific biological target. Generally, compounds with benzofuran and benzothiophene structures can interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies .
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like psoralen and angelicin, which have been used in the treatment of skin diseases.
Benzothiophene Derivatives: Compounds that have shown anticancer activity and are used in various therapeutic applications.
Uniqueness
What sets 2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE apart is its combined benzofuran and benzothiophene structure, which may confer unique biological activities and chemical properties not found in simpler analogs .
Properties
Molecular Formula |
C21H22N2O3S |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-[[2-(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C21H22N2O3S/c1-11-7-12(2)18-13(10-26-15(18)8-11)9-17(24)23-21-19(20(22)25)14-5-3-4-6-16(14)27-21/h7-8,10H,3-6,9H2,1-2H3,(H2,22,25)(H,23,24) |
InChI Key |
IZLMVUVCKQFWAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC=C2CC(=O)NC3=C(C4=C(S3)CCCC4)C(=O)N)C |
Origin of Product |
United States |
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